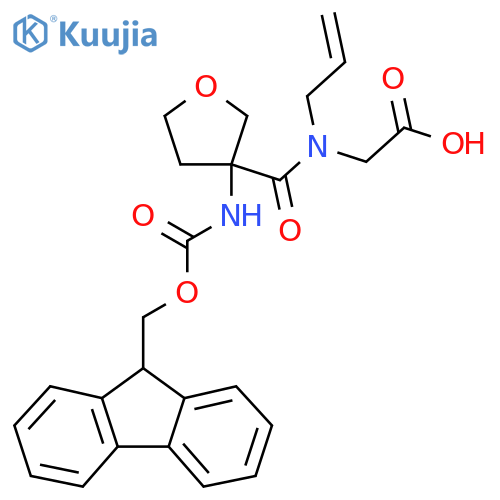Cas no 2171866-41-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid)

2171866-41-2 structure
商品名:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid
- 2171866-41-2
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid
- EN300-1490186
-
- インチ: 1S/C25H26N2O6/c1-2-12-27(14-22(28)29)23(30)25(11-13-32-16-25)26-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,31)(H,28,29)
- InChIKey: LKMURBQMBZZVGE-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(N(CC(=O)O)CC=C)=O)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 450.17908655g/mol
- どういたいしつりょう: 450.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 735
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1490186-250mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1490186-1000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1490186-2500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1490186-100mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1490186-10000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1490186-10.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1490186-500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1490186-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1490186-0.25g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1490186-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(prop-2-en-1-yl)formamido}acetic acid |
2171866-41-2 | 0.1g |
$2963.0 | 2023-06-05 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
2171866-41-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(prop-2-en-1-yl)formamido}acetic acid) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量